

N3-Methyl-5-methyluridine: A Synthetic Nucleoside Analog Explored

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Compound of Interest		
Compound Name:	N3-Methyl-5-methyluridine	
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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N3-Methyl-5-methyluridine (m³m⁵U) is a synthetic nucleoside analog that has garnered interest within the biomedical research community, particularly in the context of antiviral drug discovery. Its structural modifications at both the N3 and C5 positions of the uracil base distinguish it from naturally occurring uridine, suggesting the potential for unique biochemical activities. This technical guide provides a comprehensive overview of N3-Methyl-5-methyluridine, consolidating available information on its synthesis, physicochemical properties, and putative mechanisms of action. While its direct antiviral efficacy, particularly against Hepatitis C Virus (HCV), has been alluded to in commercial contexts, this guide critically assesses the available scientific literature to provide a clear and evidence-based perspective for researchers. Detailed experimental protocols for the synthesis of related compounds and relevant biochemical assays are presented to facilitate further investigation into the therapeutic potential of this and similar nucleoside analogs.

Introduction

Nucleoside analogs represent a cornerstone of antiviral and anticancer chemotherapy. By mimicking endogenous nucleosides, these synthetic compounds can be incorporated into nascent DNA or RNA chains, leading to chain termination or mutagenesis, or they can inhibit key viral enzymes such as polymerases. The modification of the nucleobase or the sugar







moiety can significantly influence the compound's substrate specificity, metabolic activation, and overall biological activity.

N3-Methyl-5-methyluridine features two key modifications to the uridine scaffold: a methyl group at the N3 position of the pyrimidine ring and a methyl group at the C5 position (transforming the uracil base to a thymine base). N3-methylation is known to affect the hydrogen bonding capabilities of the nucleobase, which can influence RNA secondary structure and interactions with proteins[1]. 5-methylation, which is naturally present in thymidine (in DNA) and ribothymidine (in tRNA), is known to enhance the thermal stability of nucleic acid duplexes. The combination of these modifications in a single ribonucleoside suggests a potential for N3-Methyl-5-methyluridine to interfere with viral RNA replication. While its application in Hepatitis C research has been suggested, a thorough review of the scientific literature is necessary to delineate its established biological profile from its speculative applications[2].

Physicochemical Properties

A clear understanding of the physicochemical properties of **N3-Methyl-5-methyluridine** is essential for its handling, formulation, and interpretation of biological data.



Property	Value	Source
IUPAC Name	1-[3,4-dihydroxy-5- (hydroxymethyl)oxolan-2- yl]-3,5-dimethylpyrimidine-2,4- dione	[2]
Synonyms	Uridine, 3,5-dimethyl-; 3,5-dimethyluridine	[2]
Molecular Formula	C11H16N2O6	[2]
Molecular Weight	272.25 g/mol	[2]
CAS Number	3650-91-7	
Boiling Point	499.3±55.0 °C at 760 mmHg	[2]
Density	1.5±0.1 g/cm ³	[2]
Purity	≥95% (commercially available)	[2]
SMILES	CC1=CN(C(=O)N(C1=O)C)C2 C(C(C(O2)CO)O)O	[2]
InChI Key	WLDUADFFHKCTHT- UHFFFAOYSA-N	[2]

Synthesis of N3-Methyl-5-methyluridine and Related Analogs

While a specific, detailed protocol for the synthesis of **N3-Methyl-5-methyluridine** is not readily available in peer-reviewed literature, its synthesis can be inferred from established methods for the N3-alkylation and C5-alkylation of uridine. A plausible synthetic route would involve the methylation of 5-methyluridine (ribothymidine) at the N3 position.

General Experimental Protocol for N3-Alkylation of Uridine Analogs



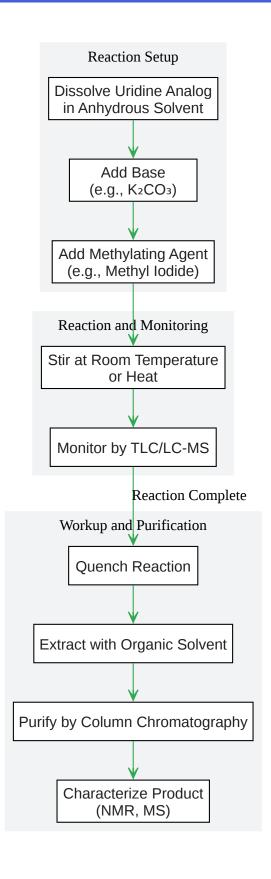
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The following protocol is a generalized procedure based on the synthesis of N3-substituted uridine derivatives and can be adapted for the synthesis of **N3-Methyl-5-methyluridine** from 5-methyluridine[3][4].

Workflow for N3-Alkylation of a Uridine Analog





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Caption: Generalized workflow for the N3-alkylation of uridine analogs.



Materials:

- 5-Methyluridine (starting material)
- Anhydrous N,N-Dimethylformamide (DMF)
- Potassium carbonate (K₂CO₃), anhydrous
- Methyl iodide (CH₃I)
- · Ethyl acetate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., dichloromethane/methanol gradient)

Procedure:

- Dissolve 5-methyluridine in anhydrous DMF under an inert atmosphere (e.g., argon).
- Add anhydrous potassium carbonate to the solution.
- Add methyl iodide dropwise to the stirring suspension.
- Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction by adding water.
- Extract the aqueous layer with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



- Purify the crude product by silica gel column chromatography using a suitable solvent system to afford pure **N3-Methyl-5-methyluridine**.
- Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Putative Mechanism of Action and Biological Role

The biological activity of **N3-Methyl-5-methyluridine** is likely influenced by its structural modifications. The primary proposed mechanism for antiviral nucleoside analogs is the inhibition of viral RNA-dependent RNA polymerase (RdRp)[5].

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp)

Many nucleoside analogs exert their antiviral effects after intracellular phosphorylation to their triphosphate form. This active metabolite then competes with the natural nucleoside triphosphates for incorporation into the growing viral RNA chain by the viral RdRp.

Proposed Antiviral Mechanism of N3-Methyl-5-methyluridine



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Caption: Proposed mechanism of HCV RNA synthesis inhibition by **N3-Methyl-5-methyluridine**.

The incorporation of the modified nucleoside can lead to:

Chain Termination: The presence of the N3-methyl group may sterically hinder the formation
of the subsequent phosphodiester bond, leading to premature termination of RNA synthesis.
This is a common mechanism for many antiviral nucleoside analogs[6].



Viral Mutagenesis: If chain termination is not immediate, the altered base-pairing properties
due to the N3-methylation could lead to errors during subsequent rounds of replication, a
process known as lethal mutagenesis.

While this is a plausible mechanism, it is important to note that direct experimental evidence for the inhibition of HCV NS5B polymerase by the triphosphate of **N3-Methyl-5-methyluridine** is not available in the current scientific literature.

Impact on RNA Structure and Function

As a modified nucleoside, **N3-Methyl-5-methyluridine** could also have effects on cellular RNA metabolism if it is incorporated into host RNAs. N3-methyluridine is a naturally occurring modification in ribosomal RNA (rRNA) and transfer RNA (tRNA), where it influences RNA structure and function[1]. The 5-methyl group (as ribothymidine) is a nearly universal modification in the T-loop of tRNAs, contributing to their stability. The synthetic introduction of **N3-Methyl-5-methyluridine** into cells could potentially disrupt these natural modification pathways or be incorporated into RNA, leading to unforeseen cellular effects.

Experimental Protocols for Biological Evaluation

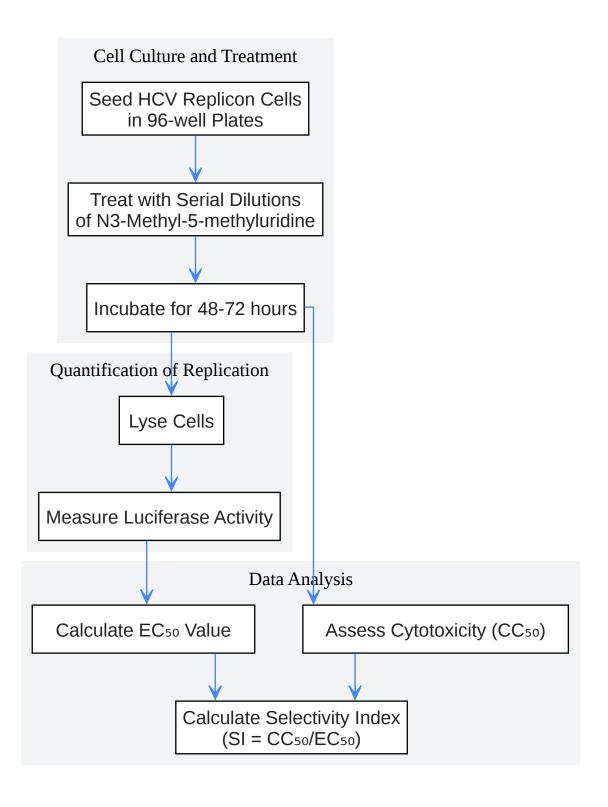
To rigorously assess the antiviral potential of **N3-Methyl-5-methyluridine**, a series of in vitro assays are required. The following protocols are standard methods used in the evaluation of anti-HCV agents.

HCV Replicon Assay

This cell-based assay is a cornerstone for the primary screening of anti-HCV compounds. It utilizes human hepatoma cell lines (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously. The replicon RNA often contains a reporter gene (e.g., luciferase) that allows for the quantification of viral replication.

Workflow for HCV Replicon Assay





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Caption: Workflow for evaluating the anti-HCV activity using a replicon assay.

Procedure:



- Seed Huh-7 cells harboring an HCV replicon with a luciferase reporter in 96-well plates.
- After 24 hours, treat the cells with a serial dilution of N3-Methyl-5-methyluridine. Include a
 positive control (e.g., sofosbuvir) and a negative control (vehicle, e.g., DMSO).
- Incubate the plates for 48-72 hours at 37°C.
- Perform a luciferase assay to quantify HCV RNA replication.
- In parallel, assess cell viability using an appropriate method (e.g., MTS or CellTiter-Glo assay) to determine the 50% cytotoxic concentration (CC₅₀).
- Calculate the 50% effective concentration (EC₅₀) from the dose-response curve of the luciferase data.
- The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the triphosphate form of the nucleoside analog to inhibit the enzymatic activity of the HCV RdRp (NS5B).

Procedure:

- Synthesize the 5'-triphosphate of N3-Methyl-5-methyluridine.
- Set up a reaction mixture containing recombinant HCV NS5B polymerase, a suitable RNA template/primer, natural ribonucleoside triphosphates (rNTPs, including one radiolabeled rNTP), and varying concentrations of N3-Methyl-5-methyluridine-triphosphate.
- Incubate the reaction at the optimal temperature for the enzyme.
- Stop the reaction and quantify the amount of newly synthesized radiolabeled RNA by methods such as filter binding assays or gel electrophoresis.
- Calculate the 50% inhibitory concentration (IC₅₀) from the dose-response curve.



Quantitative Data

As of the latest literature review, there is no publicly available, peer-reviewed data on the specific antiviral activity of **N3-Methyl-5-methyluridine** against HCV or other viruses. The table below is provided as a template for how such data would be presented and includes representative data for a well-characterized anti-HCV nucleoside inhibitor, Sofosbuvir, for comparative purposes.

Table 1: Antiviral Activity and Cytotoxicity of Nucleoside Analogs against HCV

Compound	HCV Replicon Assay (EC50, nM)	Cytotoxicity Assay (CC50, μM)	Selectivity Index (SI)	NS5B Polymerase Inhibition (IC50, μM) (as triphosphat e)	Reference
N3-Methyl-5- methyluridine	Data not available	Data not available	Data not available	Data not available	
Sofosbuvir	92 - 135	> 100	> 740 - 1087	0.42 (as triphosphate)	[7]

Conclusion and Future Directions

N3-Methyl-5-methyluridine is a synthetic nucleoside analog with structural features that suggest a potential for antiviral activity, likely through the inhibition of viral RNA-dependent RNA polymerase. While its use in HCV research has been indicated by commercial suppliers, a critical gap exists in the scientific literature regarding its synthesis, biological evaluation, and mechanism of action.

For researchers and drug development professionals, **N3-Methyl-5-methyluridine** represents an under-explored molecule. Future research should focus on:

 Definitive Synthesis and Characterization: Publication of a detailed and reproducible synthetic protocol for N3-Methyl-5-methyluridine, along with comprehensive spectroscopic



data.

- In Vitro Antiviral Screening: Systematic evaluation of its activity against a panel of RNA viruses, with a primary focus on HCV, using established assays such as the replicon system.
- Mechanism of Action Studies: Investigation of its effect on viral polymerases, including the synthesis and testing of its 5'-triphosphate derivative.
- Cellular Metabolism and Uptake: Studies to understand how N3-Methyl-5-methyluridine is transported into cells and metabolized, which is crucial for its potential as a drug candidate.

The in-depth technical information and standardized protocols provided in this guide are intended to serve as a valuable resource for initiating and advancing the scientific investigation of **N3-Methyl-5-methyluridine** and other novel nucleoside analogs. The exploration of such compounds is vital for the continued development of new and effective antiviral therapies.

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